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Compound of Interest

Compound Name: 6-Methyl-1-indanone

Cat. No.: B1306188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
Methyl-1-indanone, a significant molecule in organic synthesis and medicinal chemistry. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of 6-Methyl-1-indanone is critically supported by a combination of
spectroscopic techniques. The data presented in the following tables provide a quantitative
summary of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.62 d 1H Ar-H
7.35 S 1H Ar-H
7.28 d 1H Ar-H
3.05 t 2H -CHa-
2.70 t 2H -CH2-CO-
2.40 S 3H Ar-CHs
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Carbon Type Assighment
206.5 C=0 C1 (Indanone carbonyl)
154.0 Aromatic C C7a
144.9 Aromatic C C6
138.0 Aromatic C C3a
134.8 Aromatic CH C5
126.5 Aromatic CH C4
123.8 Aromatic CH C7
36.3 CH2 C2
25.9 CH2 C3
21.5 CHs Ar-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
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Wavenumber (cm~?) Intensity Assignment

3050 Medium Aromatic C-H Stretch
2925 Medium Aliphatic C-H Stretch

1705 Strong C=0 Stretch (Ketone)
1610 Medium Aromatic C=C Stretch
1480 Medium C-H Bend (CH2)

820 Strong C-H Bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Relative Intensity (%) Assignment

146 100 [M]* (Molecular lon)
131 85 [M-CHs]*

118 60 [M-COJ*

103 45 [M-CO-CHsJ*

91 70 [C7H7]* (Tropylium ion)
77 30 [CeHs]* (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 6-Methyl-1-indanone is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a 5 mm NMR tube.
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Tetramethylsilane (TMS) is often added as an internal standard (6 0.00 ppm).

e 1H NMR Acquisition: The *H NMR spectrum is acquired on a 400 MHz (or higher)
spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45
degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: The 13C NMR spectrum is acquired on the same spectrometer, typically
operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the
spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5
seconds) and a larger number of scans (1024 or more) are generally required due to the
lower natural abundance and sensitivity of the 13C nucleus.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are
referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method): A small amount of 6-Methyl-1-indanone is
dissolved in a volatile solvent (e.g., dichloromethane or acetone).[1] A drop of this solution is
applied to a salt plate (e.g., NaCl or KBr).[1] The solvent is allowed to evaporate, leaving a
thin film of the solid compound on the plate.[1]

o Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A
background spectrum of the clean, empty salt plate is recorded first. The sample spectrum is
then recorded, typically in the range of 4000-400 cm~1. The final spectrum is presented in
terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of 6-Methyl-1-indanone in a suitable volatile solvent
(e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass
spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

« lonization: Electron Impact (El) is a common ionization method for this type of molecule.[2] In
El, the sample molecules in the gas phase are bombarded with a high-energy electron
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beam, leading to the formation of a molecular ion ([M]*) and various fragment ions.[2]

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an
organic compound like 6-Methyl-1-indanone.
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Caption: General workflow for the spectroscopic analysis of 6-Methyl-1-indanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. orgchemboulder.com [orgchemboulder.com]
e 2. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Methyl-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306188#spectroscopic-data-for-6-methyl-1-
indanone-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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